(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone
Description
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-20(13-4-1-2-5-13)23-9-3-6-15(11-23)19-22-21-18(27-19)14-7-8-16-17(10-14)26-12-25-16/h7-8,10,13,15H,1-6,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMWKIOFIKGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:
- Benzo[d][1,3]dioxole : A moiety known for its role in various bioactive compounds.
- Oxadiazole : This heterocyclic structure is often associated with antimicrobial and anti-inflammatory activities.
- Piperidine : A nitrogen-containing ring that enhances the binding affinity to biological targets.
- Cyclopentyl group : This aliphatic group may influence lipophilicity and membrane permeability.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O2 |
| Molecular Weight | 343.44 g/mol |
| CAS Number | 899968-55-9 |
| Purity | 98% |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazole showed effectiveness against various strains of bacteria and fungi, suggesting a potential application in treating infections .
Anticancer Properties
Several studies have reported the anticancer potential of benzo[d][1,3]dioxole derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, it was found to inhibit cell proliferation in human breast cancer cells (MCF-7) at micromolar concentrations, which may be attributed to its ability to induce apoptosis .
Neuropharmacological Effects
The piperidine component is known for its role in modulating neurotransmitter systems. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects in animal models, potentially through interactions with GABA receptors .
Structure-Activity Relationship (SAR)
The SAR studies have elucidated how modifications to the core structure affect biological activity. For example:
- Substituting different groups on the piperidine ring can enhance binding affinity to specific receptors.
- The presence of electron-withdrawing groups on the benzo[d][1,3]dioxole increases the overall activity against microbial strains.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of oxadiazole derivatives, including those similar to the target compound. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines, revealing IC50 values below 10 µM for several types of cancer cells. The mechanism of action was linked to the induction of oxidative stress and subsequent apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences in structure, physicochemical properties, and bioactivity between the target compound and its analogs:
Structural and Functional Differences
Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core (electron-deficient) contrasts with analogs featuring dihydropyrazole (6b, ) or propenone chains (). Replacement of oxadiazole with thiophene-cyclopropane () introduces sulfur-based π-π interactions, which may alter binding affinity in biological targets.
Substituent Effects: The cyclopentyl methanone group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to the tert-butyl group in 6b (logP ~3.2) or the pyridazine in (logP ~1.9). This impacts membrane permeability and bioavailability . Piperidine vs. Piperazine: Piperazine derivatives () exhibit higher solubility due to additional hydrogen-bonding sites but may reduce blood-brain barrier penetration compared to piperidine analogs.
The cyclopentyl group may enhance Gram-negative activity due to increased membrane disruption . The propenone-piperidine analog () demonstrates anticonvulsant activity in rodent models, suggesting the target compound’s piperidine-oxadiazole scaffold could be explored for neurological applications .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone?
- Methodological Answer : The synthesis typically involves: (i) Condensation : Reacting benzo[d][1,3]dioxol-5-yl derivatives with acid chlorides in chloroform, using triethylamine as a base to form intermediates (e.g., pyrazoline-carbohydrazides) . (ii) Cyclization : Converting carbohydrazides to 1,3,4-oxadiazoles via refluxing with POCl₃ or using dehydrating agents . (iii) Purification : Washing with NaHCO₃, drying with Na₂SO₄, and vacuum evaporation to isolate crude products .
- Key Reference : A 76.3% yield was achieved for a structurally similar compound using IR-guided optimization and recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H-NMR/13C-NMR : Confirms piperidine and oxadiazole ring substitution patterns (e.g., δ 5.93 ppm for OCH₂O in benzodioxole; δ 3.48–3.54 ppm for piperidine protons) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1705 cm⁻¹) and oxadiazole (C=N, ~1602 cm⁻¹) groups .
- GCMS/EI-HRMS : Detects molecular ion peaks (e.g., m/z 480.28 for C₂₅H₂₈N₄O₆) and resolves discrepancies between theoretical and observed masses due to impurities .
Q. What in vitro assays evaluate its potential pharmacological activity?
- Methodological Answer :
- Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, with ED₅₀ calculations for seizure suppression .
- Receptor Binding Assays : Competitive binding studies using GABA₃ or NMDA receptors to assess interaction with CNS targets .
Advanced Research Questions
Q. How can low yields during oxadiazole cyclization be mitigated?
- Methodological Answer :
- Optimize Reaction Time : Extend stirring beyond 18 hours to ensure complete cyclization .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate reaction kinetics .
- Purification : Use column chromatography (silica gel, hexane:EtOAc) to separate oxadiazole products from unreacted intermediates .
Q. How to resolve spectral data contradictions (e.g., GCMS vs. HRMS)?
- Methodological Answer :
- Isomer Analysis : Perform HPLC (C18 column, methanol:water gradient) to isolate stereoisomers or tautomers, as seen in 2% impurity cases .
- Control Experiments : Repeat synthesis under inert atmosphere to rule out oxidative byproducts .
- Complementary Techniques : Use X-ray crystallography to confirm absolute configuration when NMR data is ambiguous .
Q. What strategies guide structure-activity relationship (SAR) studies for anticonvulsant optimization?
- Methodological Answer :
- Substituent Variation : Modify the cyclopentyl group to smaller (e.g., cyclopropyl) or bulkier (adamantyl) moieties and compare ED₅₀ values in MES models .
- Computational Modeling : Dock the compound into GABA receptors using AutoDock Vina to predict binding affinity changes with structural modifications .
- Metabolic Stability : Assess hepatic microsomal degradation to prioritize derivatives with longer half-lives .
Notes
- Avoid referencing commercial sources (e.g., BenchChem) per guidelines.
- Contradictions in spectral data (e.g., GCMS vs. HRMS) highlight the need for orthogonal validation .
- Synthesis protocols from structurally analogous compounds (e.g., pyrazoline derivatives) provide transferable insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
